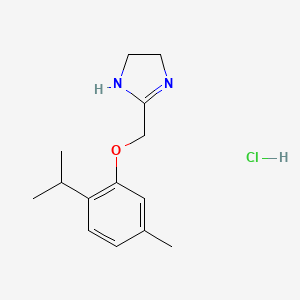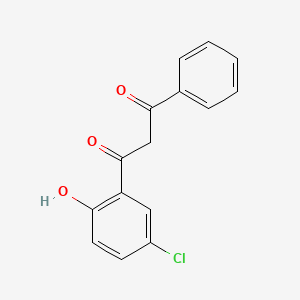
1-(5-Chlor-2-hydroxyphenyl)-3-phenylpropan-1,3-dion
Übersicht
Beschreibung
ST026567 is a potent mast cell (MC) activator which promotes de novo synthesis of cytokines and induces the release of eicosanoids from human and mouse MCs.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Diese Verbindung wurde synthetisiert und auf ihre antioxidativen Eigenschaften getestet. Es wurde festgestellt, dass sie ein erhebliches Potenzial zur Abwehr freier Radikale besitzt, die für biologische Systeme schädlich sind. Die antioxidative Aktivität bestimmter Derivate dieser Verbindung wird als höher als die von bekannten Antioxidantien wie Ascorbinsäure beschrieben .
Synthese von Derivaten
Forscher haben die Synthese verschiedener Derivate dieser Verbindung untersucht, wobei der Schwerpunkt auf solchen lag, die Chlor-, Hydroxyl-, Isopropyl-, Nitro-, Nitroso- und Aminosubstituenten enthalten. Diese Derivate haben potenzielle Anwendungen in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten .
Strukturanalyse
Die Struktur dieser Verbindung, insbesondere wenn sie Derivate wie „1-(5-Chlor-2-hydroxyphenyl)-N-(1,3-Dioxoisoindolin-2-yl)-5-oxopyrrolidin-3-carboxamid“ bildet, wurde mittels Röntgenbeugungsanalyse bestätigt. Dies ermöglicht ein tieferes Verständnis ihres chemischen Verhaltens und ihres Potenzials zur Bildung stabiler Strukturen in verschiedenen Anwendungen .
Organische Synthese
Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese komplexerer organischer Moleküle. Ihre reaktive Ketongruppe ermöglicht weitere chemische Modifikationen, wodurch sie zu einem wertvollen Baustein in der organischen Synthese wird .
Pharmakologische Forschung
Aufgrund ihrer strukturellen Komplexität und des Vorhandenseins mehrerer funktioneller Gruppen ist diese Verbindung von Interesse für die pharmakologische Forschung. Sie könnte zur Entwicklung neuer Medikamente mit entzündungshemmenden, analgetischen oder fiebersenkenden Wirkungen eingesetzt werden .
Materialwissenschaft
Die Derivate der Verbindung, die antioxidative Eigenschaften aufweisen, könnten in der Materialwissenschaft verwendet werden, um neue Polymere oder Beschichtungen zu entwickeln, die gegen Abbau durch Oxidation resistent sind. Dies könnte die Lebensdauer von Materialien, die in verschiedenen Industrien verwendet werden, verlängern .
Wirkmechanismus
Target of Action
It’s known that similar compounds have antioxidant activity , suggesting that they may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress.
Mode of Action
Its antioxidant activity suggests that it may neutralize ros, thereby preventing cellular damage
Biochemical Pathways
The compound’s antioxidant activity indicates that it may affect biochemical pathways involving ROS. By neutralizing these reactive species, the compound could potentially prevent oxidative damage to cellular components such as lipids, proteins, and DNA . This could have downstream effects on various cellular processes, including cell signaling, gene expression, and apoptosis.
Result of Action
The compound’s antioxidant activity suggests that it could protect cells from oxidative damage . This could potentially have beneficial effects in conditions associated with oxidative stress, such as inflammation, aging, and certain types of cancer.
Action Environment
Environmental factors could influence the action, efficacy, and stability of 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets
Biochemische Analyse
Biochemical Properties
1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to have potent antioxidant activity, which was screened by DPPH radical scavenging method and reducing power assay . This suggests that it may interact with enzymes and proteins involved in oxidative stress and cellular defense mechanisms.
Cellular Effects
The cellular effects of 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione are primarily related to its antioxidant activity. As an antioxidant, it can neutralize reactive oxygen species (ROS), which are highly reactive and can damage cell structures such as carbohydrates, nucleic acids, lipids, and proteins and alter their functions . This suggests that it may have protective effects on cells and influence cellular processes related to oxidative stress.
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by neutralizing ROS, potentially through direct binding interactions with these reactive species .
Eigenschaften
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-6-7-13(17)12(8-11)15(19)9-14(18)10-4-2-1-3-5-10/h1-8,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVLKGWYQQCQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352362 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5067-25-4 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5067-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





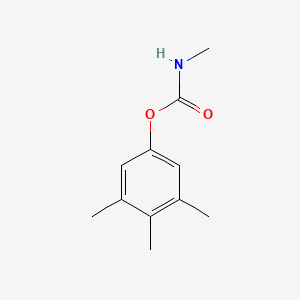
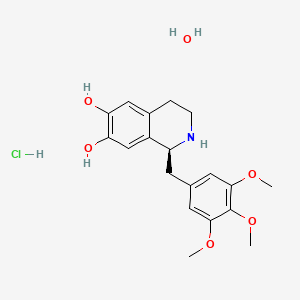
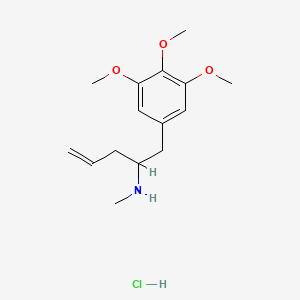


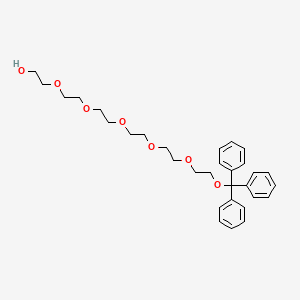
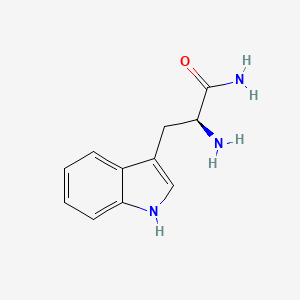
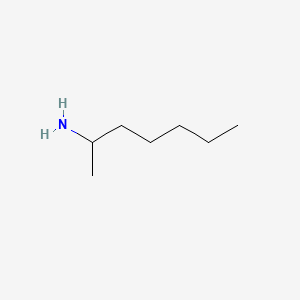
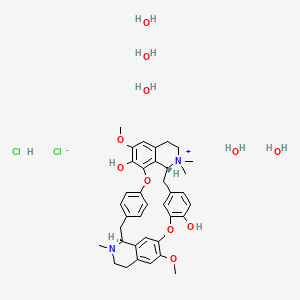
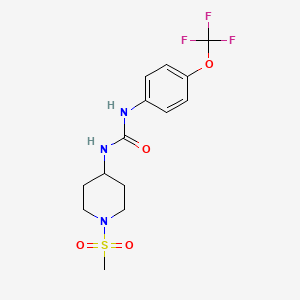
![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)
